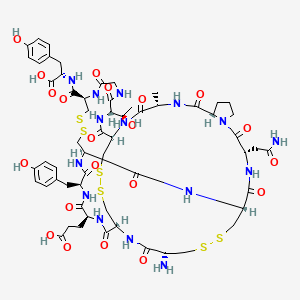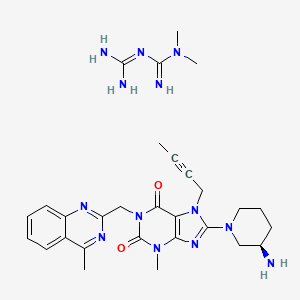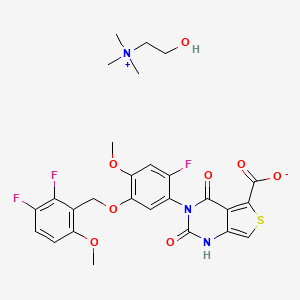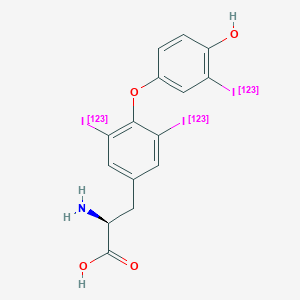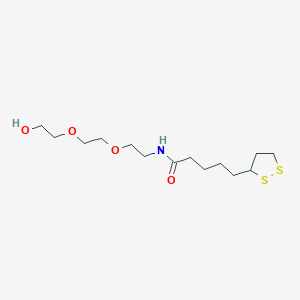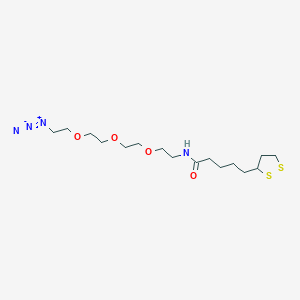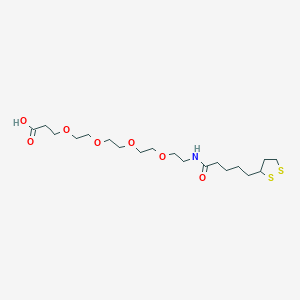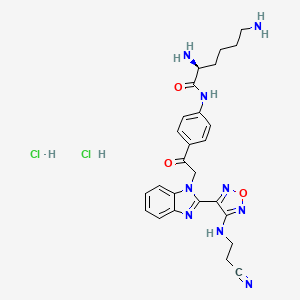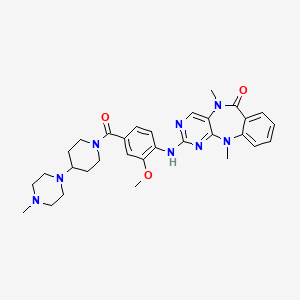
Lrrk2-IN-1
説明
Lrrk2-IN-1 is a selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. This compound has shown high selectivity and potency against both wild-type and mutant forms of LRRK2, making it a valuable tool in the study of Parkinson’s disease and other neurodegenerative disorders .
作用機序
Target of Action
Lrrk2-IN-1 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a highly pursued drug target for Parkinson’s disease (PD), which is the second most common neurodegenerative disease . LRRK2 is a 286-kDa protein containing seven domains (ARM, ANK, LRR, ROC, COR, KIN, and WD40) with kinase and GTPase activities .
Mode of Action
This compound interacts with LRRK2 by binding to it in active-like and inactive conformations . This interaction uncovers the structural basis of LRRK2 inhibition and conformational plasticity of the kinase domain . The compound causes dephosphorylation, ubiquitination, and degradation of LRRK2 .
Biochemical Pathways
LRRK2 plays crucial roles in multiple cellular signaling pathways associated with PD, such as ciliogenesis, mitophagy, autophagy, and mitochondrial homeostasis . This compound, by inhibiting LRRK2, affects these pathways and their downstream effects. The compound has been linked to vesicular dynamics and is involved in processes at the trans-Golgi network, the endoplasmic reticulum, and key microtubule-based cellular structures .
Result of Action
The molecular and cellular effects of this compound’s action include the dephosphorylation, ubiquitination, and degradation of LRRK2 . This leads to changes in the cellular signaling pathways that LRRK2 is involved in, potentially impacting processes such as ciliogenesis, mitophagy, autophagy, and mitochondrial homeostasis .
生化学分析
Biochemical Properties
Lrrk2-IN-1 plays a crucial role in biochemical reactions by inhibiting the kinase activity of LRRK2. It interacts with the ATP-binding site of LRRK2, preventing the phosphorylation of downstream substrates such as Rab10. This inhibition leads to a decrease in the phosphorylation levels of Rab10, which is involved in various cellular processes, including vesicle trafficking and autophagy .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In neuronal cells, it has been shown to reduce the hyperphosphorylation of LRRK2 substrates, thereby modulating cell signaling pathways and gene expression. This compound also influences cellular metabolism by affecting mitochondrial function and reducing oxidative stress. In immune cells, this compound can modulate inflammatory responses by inhibiting LRRK2-mediated signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of LRRK2, leading to the inhibition of its kinase activity. This binding prevents the phosphorylation of Rab10 and other substrates, thereby modulating their interactions with effector proteins. Additionally, this compound can influence gene expression by altering the activity of transcription factors regulated by LRRK2 signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its inhibitory activity over extended periods. Prolonged exposure to this compound can lead to the degradation of LRRK2 and its substrates, resulting in long-term changes in cellular function. In vitro and in vivo studies have shown that this compound can have sustained effects on cellular processes, including autophagy and mitochondrial function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits LRRK2 activity without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including neurotoxicity and impaired motor function. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with LRRK2. The compound affects the phosphorylation of Rab10, which plays a role in vesicle trafficking and autophagy. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in mitochondrial function and oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound can accumulate in specific cellular compartments, including mitochondria and lysosomes, where it exerts its inhibitory effects on LRRK2 and its substrates .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to mitochondria and lysosomes through targeting signals and post-translational modifications. This localization allows this compound to effectively inhibit LRRK2 activity and modulate cellular processes such as autophagy and mitochondrial function .
準備方法
The synthesis of Lrrk2-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically includes:
Formation of the core structure: This involves the construction of a benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one scaffold.
Functional group modifications: Various substituents are introduced to the core structure to improve binding affinity and selectivity for LRRK2.
化学反応の分析
Lrrk2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s binding affinity.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Lrrk2-IN-1 has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool compound to study the inhibition of LRRK2 and its effects on various biochemical pathways.
Biology: Helps in understanding the role of LRRK2 in cellular processes such as ciliogenesis, mitophagy, and autophagy.
類似化合物との比較
Lrrk2-IN-1 is compared with other LRRK2 inhibitors such as GNE-7915, rebastinib, ponatinib, and GZD-824. These compounds also target the ATP-binding site of LRRK2 but differ in their selectivity, potency, and binding modes. This compound is unique in its high selectivity and potency against both wild-type and mutant forms of LRRK2, making it a valuable tool for studying LRRK2-related diseases .
Similar Compounds
- GNE-7915
- Rebastinib
- Ponatinib
- GZD-824
特性
IUPAC Name |
2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N8O3/c1-35-15-17-38(18-16-35)22-11-13-39(14-12-22)29(40)21-9-10-24(27(19-21)42-4)33-31-32-20-26-28(34-31)36(2)25-8-6-5-7-23(25)30(41)37(26)3/h5-10,19-20,22H,11-18H2,1-4H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMCPJZTADUIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676751 | |
| Record name | 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234480-84-2 | |
| Record name | 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of LRRK2-IN-1?
A1: this compound acts as a potent and selective inhibitor of LRRK2 kinase activity. [, ] It binds to the kinase domain of LRRK2, hindering its ability to phosphorylate downstream substrates. [, ]
Q2: How does this compound's inhibition of LRRK2 kinase activity affect cellular processes?
A2: this compound's inhibition of LRRK2 kinase activity has been shown to influence various cellular processes, including:
- Mitochondrial Dynamics: this compound restores impaired mitophagy (selective degradation of mitochondria) in cellular models of PD, suggesting a role for LRRK2 in mitochondrial homeostasis. [, ] It achieves this by restoring the interactions between Parkin, a protein crucial for mitophagy, and Drp1, a protein involved in mitochondrial fission. []
- Lysosomal Clustering: this compound influences the clustering and distribution of lysosomes, organelles involved in cellular waste disposal, by modulating the activity of Rab7, a protein regulating vesicle trafficking. []
- Microtubule Dynamics: Studies indicate that this compound affects the levels of acetylated tubulin, a post-translational modification crucial for microtubule structure and function, potentially impacting axonal transport. []
- Neurite Outgrowth: Research suggests that this compound can promote neurite outgrowth in primary cortical cultures, indicating a positive impact on neuronal growth and development. []
Q3: Does this compound influence the phosphorylation state of LRRK2 itself?
A3: Yes, this compound reduces the phosphorylation of LRRK2 at specific serine residues, notably Ser910 and Ser935. These phosphorylation sites are considered important indicators of LRRK2 kinase activity and are often used as readouts in cellular assays. []
Q4: Is this compound a highly specific inhibitor of LRRK2?
A4: While this compound exhibits potent inhibition of LRRK2, research has unveiled some off-target effects, meaning it can interact with and potentially inhibit other proteins in the cell. [, , , ]
Q5: Can you provide examples of off-target effects observed with this compound?
A5: this compound has shown activity against:
- ERK5: This kinase, involved in cell growth and differentiation, is inhibited by this compound, potentially explaining some of its effects on LRRK2 expression levels. [, ]
- TNFα Activation Signaling: this compound demonstrates a measurable effect on TNFα activation signaling, a pathway involved in inflammation. []
- PCNA: Chemoproteomic studies revealed that this compound binds to Proliferating Cell Nuclear Antigen (PCNA), a protein essential for DNA replication and repair, contributing to its antiproliferative effects in cancer cells. []
Q6: How do these off-target effects impact the interpretation of research findings using this compound?
A6: The off-target effects of this compound underscore the importance of cautious interpretation of research findings. While it remains a valuable tool for studying LRRK2, researchers need to consider the potential contribution of these off-target interactions to observed phenotypes, ideally employing complementary approaches like genetic knockouts or alternative inhibitors. [, ]
Q7: How has this compound contributed to our understanding of LRRK2's role in Parkinson's disease?
A7: this compound has been instrumental in elucidating the connection between LRRK2 and several cellular processes implicated in PD pathogenesis, including:
- Mitophagy: By rescuing mitophagy defects in PD models, this compound provided evidence for a role of LRRK2 in mitochondrial quality control, a process often disrupted in PD. []
- Neuroinflammation: The observation that this compound can attenuate neuroinflammation in PD models suggests a link between LRRK2 activity and inflammatory responses in the brain. []
- Neurite Outgrowth: The positive effects of this compound on neurite outgrowth highlight LRRK2's involvement in neuronal growth and survival, processes compromised in PD. []
Q8: Have there been any clinical trials investigating this compound as a potential therapeutic for PD?
A8: While this compound has proven valuable in preclinical studies, it has not progressed to clinical trials for PD treatment. This is likely due to its off-target effects and the emergence of more selective LRRK2 inhibitors. [, ]
Q9: Does this compound hold potential for treating diseases other than PD?
A9: Research suggests that this compound's inhibitory effects extend beyond LRRK2, hinting at therapeutic potential in other diseases, including:
- Cancer: this compound exhibits antiproliferative activity against various cancer cell lines, attributed to its inhibition of DCLK1, a kinase implicated in tumor growth and stemness. [, , , ]
- Inflammatory Diseases: Given its modulation of TNFα signaling and potential influence on inflammatory responses, this compound might hold promise for treating inflammatory conditions. [, ]
Q10: Is there structural information available for this compound bound to its targets?
A10: Yes, crystal structures of this compound in complex with:
- Mutated Roco4 Kinase: This structure provided insights into the binding mode of this compound within the kinase active site and served as a starting point for structure-based drug design efforts. []
- BRD4 Bromodomain: This unexpected finding highlighted the potential for off-target effects of this compound and emphasized the importance of selectivity profiling. []
Q11: What do we know about the structure-activity relationship (SAR) of this compound?
A11: While detailed SAR studies are limited, modifications to the this compound scaffold have been explored to improve potency, selectivity, and pharmacological properties. [, ] These efforts have led to the development of novel LRRK2 inhibitors with improved characteristics. []
Q12: What analytical techniques are commonly used to study this compound?
A12: A range of techniques are employed, including:
- High-throughput screening assays: TR-FRET based cellular assays are valuable for monitoring LRRK2 phosphorylation and screening for novel inhibitors. []
- X-ray crystallography: This technique provides high-resolution structural information of this compound bound to its targets. []
- NMR spectroscopy: Techniques like STD-NMR offer insights into the binding interactions between this compound and its targets. []
- Quantitative Mass Spectrometry: This approach allows for the identification and quantification of LRRK2 and its substrates in various biological samples, including CSF. []
Q13: What are the future directions for this compound research?
A13: While this compound itself might not become a therapeutic agent, its legacy lies in its contribution to understanding LRRK2 biology. Future research will likely focus on:
- Developing highly selective LRRK2 inhibitors: Efforts are ongoing to design inhibitors with improved specificity profiles to minimize off-target effects. []
- Elucidating the precise role of LRRK2 in PD pathogenesis: this compound and its successors will continue to be valuable tools for dissecting LRRK2's involvement in PD. [, ]
- Exploring the therapeutic potential of LRRK2 inhibition in other diseases: The anti-cancer and anti-inflammatory properties of this compound warrant further investigation. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


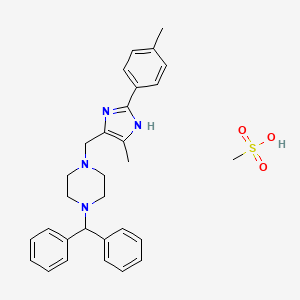
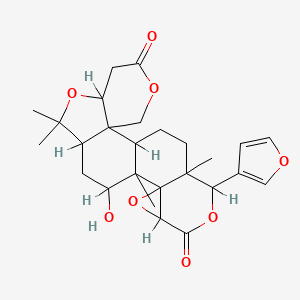
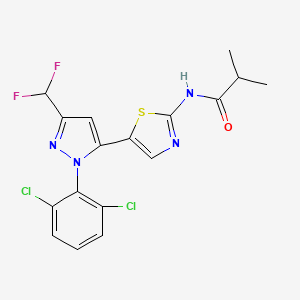
![Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester](/img/structure/B608577.png)
